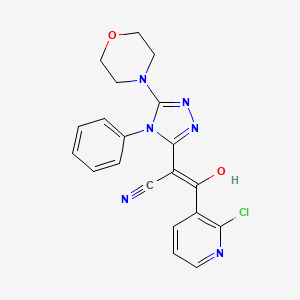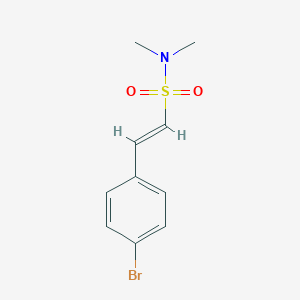![molecular formula C17H23N7O4 B3020730 N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide CAS No. 450346-03-9](/img/structure/B3020730.png)
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a hydrazinecarbonyl group, and an adamantane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The key intermediate, 6-amino-5-nitropyrimidin-4-yl, is synthesized through a series of nitration and amination reactions. This intermediate is then reacted with hydrazine to form the hydrazinecarbonyl derivative. The final step involves coupling this derivative with adamantane-1-carboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and amination steps, as well as the development of efficient purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrimidine ring can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinecarbonyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring or the adamantane moiety .
科学的研究の応用
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, potentially inhibiting their function. The adamantane moiety may enhance the compound’s stability and facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of adamantane.
N’-(6-Amino-5-nitropyrimidin-4-yl)nicotinohydrazide: Contains a nicotinohydrazide group instead of adamantane.
Uniqueness
N-{[N’-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to similar compounds .
特性
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c18-14-13(24(27)28)15(21-8-20-14)23-22-12(25)7-19-16(26)17-4-9-1-10(5-17)3-11(2-9)6-17/h8-11H,1-7H2,(H,19,26)(H,22,25)(H3,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAVAPSEWHLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NNC4=NC=NC(=C4[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
![6-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3020651.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)




![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)
![3-Iodo-1-[(oxolan-2-yl)methyl]-1h-pyrazole](/img/structure/B3020668.png)

